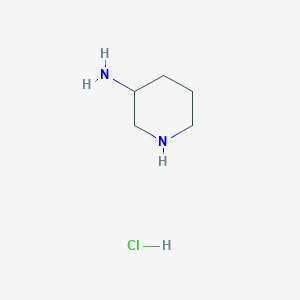

3-Piperidinamine hydrochloride

描述

3-Piperidinamine hydrochloride: is a chemical compound with the molecular formula C5H12N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions:

Resolution Method: One method for preparing ®-(+)-3-piperidinamine dihydrochloride involves using a resolution agent such as (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane. This agent reacts with racemic 3-aminopiperidine in an alcohol-water solution, leading to salt coagulation.

Cycloaddition Method: The construction of the piperidine ring via [3+3] cycloaddition is another vital strategy for synthesizing piperidine derivatives.

Industrial Production Methods:

- Industrially, piperidine derivatives are often synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable for large-scale production.

化学反应分析

Types of Reactions:

Oxidation: 3-Piperidinamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

- The major products formed from these reactions include various substituted piperidines, oxidized piperidines, and reduced piperidines.

科学研究应用

Pharmaceutical Applications

3-Piperidinamine hydrochloride serves as a crucial building block in the synthesis of several pharmacologically active compounds. Its derivatives are often utilized in the development of drugs targeting various medical conditions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the notable applications of this compound is in the synthesis of DPP-IV inhibitors, which are used for managing type 2 diabetes. The chiral derivatives of 3-aminopiperidine have shown promise in enhancing the effectiveness of these inhibitors .

Histamine Receptor Ligands

Recent studies have explored novel ligands based on piperidine structures, including this compound, for their potential as dual-action drugs targeting histamine H3 and sigma-1 receptors. These compounds are designed to alleviate both nociceptive and neuropathic pain, showcasing the versatility of piperidine derivatives in pain management therapies .

| Compound | Target Receptor | Application | Reference |

|---|---|---|---|

| 3-Piperidinamine derivatives | H3 and sigma-1 receptors | Pain management |

Synthesis Techniques

The preparation methods for this compound have evolved, focusing on efficiency and yield. Various synthetic routes have been developed to produce this compound with high optical purity.

Chiral Synthesis

Chiral synthesis methods for producing (R)-(+)-3-piperidinamine dihydrochloride involve resolution techniques that enhance yield and purity. The use of chiral resolution agents has been documented to improve the optical purity significantly, making it suitable for industrial applications .

Enzymatic Methods

Recent advancements include enzymatic approaches utilizing immobilized transaminases for synthesizing optically active forms of 3-aminopiperidine. This method offers a one-step synthesis with high yield and enantiomeric excess from commercially available substrates .

Case Studies

Several studies illustrate the application of this compound in drug development:

Case Study 1: Synthesis of Selective Ligands

A study demonstrated the synthesis of peptide analogs using 3-aminopiperidine derivatives, which showed selective activity against specific biological targets. The use of these compounds highlighted their potential in developing targeted therapies .

Case Study 2: Pain Management Research

Research into dual-action ligands based on piperidine structures has resulted in promising candidates for treating chronic pain conditions. These ligands exhibited significant analgesic properties in preclinical models, emphasizing their therapeutic potential .

作用机制

The mechanism of action of 3-piperidinamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These interactions can lead to various biological effects, including inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells.

相似化合物的比较

Piperidine: A six-membered heterocyclic amine with a similar structure but without the amine substitution at the third position.

Pyrrolidine: A five-membered heterocyclic amine with similar reactivity but a different ring size.

Piperazine: A six-membered heterocyclic amine with two nitrogen atoms in the ring.

Uniqueness:

- 3-Piperidinamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. Its ability to undergo a wide range of chemical reactions and its utility in synthesizing biologically active compounds make it a valuable compound in both research and industrial applications .

生物活性

3-Piperidinamine hydrochloride, also known as 3-aminopiperidine hydrochloride, is a compound that has garnered attention in various fields of pharmaceutical and medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the reduction of appropriate precursors. One notable method includes the use of lithium aluminum hydride for the reduction of 3-aminopiperidine-2-one to yield the desired amine in high purity and yield . The synthesis pathways can vary depending on the desired stereochemistry and functionalization of the piperidine ring .

Biological Activity

This compound exhibits a range of biological activities, making it a valuable compound in drug discovery. Below are some key areas of its biological activity:

Antiviral Activity

Research has shown that derivatives of piperidine compounds, including 3-piperidinamine, can exhibit antiviral properties. For instance, certain derivatives demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The mechanism often involves interference with viral replication processes.

Antibacterial and Antifungal Properties

Studies have indicated that piperidine derivatives can possess significant antibacterial and antifungal activities. For example, compounds structurally related to 3-piperidinamine have been tested against various strains of bacteria and fungi, showing promising results against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. The compound has shown varying degrees of cytotoxicity against different cancer cell lines. For example, IC50 values for certain piperidine derivatives have been reported as low as 4.16 μg/mL against C6 glioma cells . This suggests potential applications in cancer therapy, although further studies are required to elucidate the specific mechanisms involved.

Case Study: Inhibition of Cysteine Proteases

A study investigated the inhibitory effects of peptide analogues containing piperidine moieties on cysteine proteases such as IdeS and SpeB. The findings revealed that certain analogues exhibited significant inhibitory activity, with variations in potency depending on the structural modifications made to the piperidine ring . This highlights the potential for designing selective inhibitors based on the piperidine scaffold.

Research Findings: Efficacy in Tumor Models

In vivo studies have demonstrated that compounds related to 3-piperidinamine can effectively penetrate tumor tissues and induce apoptosis in cancer cells. For instance, a derivative showed an IC50 value of 51 pM in inhibiting cell growth in xenograft models, leading to significant tumor regression . These findings suggest that piperidine-based compounds may serve as effective agents in targeted cancer therapies.

Data Table: Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antiviral | Moderate protection against CVB-2 and HSV-1 | Not specified |

| Antibacterial | Effective against Staphylococcus aureus and Pseudomonas aeruginosa | Not specified |

| Cytotoxicity | Inhibitory effects on C6 glioma cells | 4.16 μg/mL |

| Cysteine Protease Inhibition | Significant inhibition observed with specific analogues | Not specified |

| Tumor Growth Inhibition | Induces apoptosis in tumor models | 51 pM |

属性

IUPAC Name |

piperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYKBOIQLYMDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599230 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-75-1 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。